molecular formula C13H15NO2S B2372845 2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione CAS No. 1049031-91-5

2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione

Cat. No. B2372845
Key on ui cas rn: 1049031-91-5
M. Wt: 249.33
InChI Key: QKHSAKMCQUWJQT-NTMALXAHSA-N
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Patent
US08592430B2

Procedure details

The title compound was prepared from 5-thien-2-yl-cyclohexane-1,3-dione (388 mg, 2.0 mmol) and N,N-dimethylformamide dimethylacetal (2 ml), following the procedure described for 5-(4-chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (example 2/a stage 1) except that the reaction mixture was stirred at ambient temperature for 30 min.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[CH2:11][C:10](=[O:12])[CH2:9][C:8](=[O:13])[CH2:7]1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18].ClC1C=CC(C2CC(=O)C(=CN(C)C)C(=O)C2)=CC=1>>[CH3:16][N:17]([CH:19]=[C:9]1[C:10](=[O:12])[CH2:11][CH:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:7][C:8]1=[O:13])[CH3:18]

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
S1C(=CC=C1)C1CC(CC(C1)=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CC(C(C(C1)=O)=CN(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)C=C1C(CC(CC1=O)C=1SC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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